molecular formula C11H16ClN3O B1398462 N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236262-54-6

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398462
CAS No.: 1236262-54-6
M. Wt: 241.72 g/mol
InChI Key: LWMANVJXUJMOFR-UHFFFAOYSA-N
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Description

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine carboxamide group, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals . These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of calcium channels, which are crucial for cellular signaling and function . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been found to inhibit certain enzymes involved in neurotransmitter release, thereby affecting neural transmission . These binding interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing neural transmission or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural function and behavior . These interactions highlight the compound’s role in modulating metabolic pathways and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 4-pyridinemethanol with 2-pyrrolidinecarboxylic acid under specific conditions. The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds, which can be further utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine carboxamide group, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMANVJXUJMOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.